molecular formula C13H15NO B8155291 Pyrrolidin-1-yl(3-vinylphenyl)methanone

Pyrrolidin-1-yl(3-vinylphenyl)methanone

Cat. No.: B8155291
M. Wt: 201.26 g/mol
InChI Key: GABOHAFPVCMESC-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(3-vinylphenyl)methanone is a methanone derivative featuring a pyrrolidine ring linked to a 3-vinyl-substituted phenyl group. Its structure combines the electron-rich pyrrolidine moiety with a reactive vinyl group on the aromatic ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-ethenylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-11-6-5-7-12(10-11)13(15)14-8-3-4-9-14/h2,5-7,10H,1,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABOHAFPVCMESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(3-vinylphenyl)methanone typically involves the reaction of 3-vinylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(3-vinylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidin-1-yl(3-vinylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Pyrrolidin-1-yl(3-vinylphenyl)methanone with key analogs, focusing on structural features, physicochemical properties, and biological activity:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activity References
This compound 3-Vinylphenyl, pyrrolidin-1-yl ~215.27 (calculated) Hypothesized reactivity due to vinyl group; potential for polymerization or conjugation. N/A
3-(Hydroxymethyl)phenylmethanone 3-Hydroxymethylphenyl, pyrrolidin-1-yl 205.26 Enhanced hydrophilicity; used in synthetic intermediates for drug discovery.
(3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone Benzothiophene, 3-Cl, 6-NO₂, pyrrolidin-1-yl 351.83 (calculated) Electrophilic nitro group; potential antimicrobial or antitumor activity.
(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone 3-Amino-4-(dimethylamino)phenyl, pyrrolidin-1-yl 263.36 Dual amino substituents; likely high solubility and CNS activity.
(3-Nitrophenyl)(piperidin-1-yl)methanone 3-Nitrophenyl, piperidin-1-yl 248.28 Nitro group enhances electrophilicity; used in nitro-reduction studies.

Key Observations:

Substituent Effects on Reactivity: The vinyl group in this compound distinguishes it from analogs with electron-withdrawing groups (e.g., nitro in ). This group may facilitate polymerization or serve as a handle for bioconjugation.

Pyrrolidine’s smaller ring size and higher electron density may favor interactions with biological targets .

Biological Activity Trends: Pyrrolidine-derived cannabinoids in exhibit lower CB1 receptor affinity compared to indole analogs, suggesting that the heterocycle’s electronic profile critically influences activity . Compounds with nitro groups () often show antimicrobial or cytotoxic properties, though direct data for the vinyl-substituted analog are lacking.

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